molecular formula C28H24FNO5 B11577134 1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577134
M. Wt: 473.5 g/mol
InChI Key: BWEWVRKKHADGFN-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including an ethoxyphenyl group, a fluoro group, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include fluorinating agents, ethoxyphenyl derivatives, and methoxyphenyl derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluoro group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H24FNO5

Molecular Weight

473.5 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24FNO5/c1-3-34-21-6-4-5-18(15-21)25-24-26(31)22-16-19(29)9-12-23(22)35-27(24)28(32)30(25)14-13-17-7-10-20(33-2)11-8-17/h4-12,15-16,25H,3,13-14H2,1-2H3

InChI Key

BWEWVRKKHADGFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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